molecular formula C7H13NO2 B1607562 cis-2-Hydroxycyclohexanecarboxamide CAS No. 73045-98-4

cis-2-Hydroxycyclohexanecarboxamide

Cat. No.: B1607562
CAS No.: 73045-98-4
M. Wt: 143.18 g/mol
InChI Key: ZYAHCVLOLCHGMC-RITPCOANSA-N
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Description

cis-2-Hydroxycyclohexanecarboxamide: is an organic compound with the molecular formula C7H13NO2 . It is a crystalline powder that appears white in color. This compound is known for its unique structural properties, which include a hydroxyl group and a carboxamide group attached to a cyclohexane ring. It has a melting point of 115-119°C and a boiling point of approximately 261.28°C .

Properties

IUPAC Name

(1R,2S)-2-hydroxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(10)5-3-1-2-4-6(5)9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAHCVLOLCHGMC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361468
Record name AG-G-88449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73045-98-4
Record name AG-G-88449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-2-Hydroxycyclohexanecarboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Introduction

Cis-2-Hydroxycyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings and case studies.

This compound, with the molecular formula C7H13NO2, is classified as a hydroxamic acid derivative. Its synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with hydroxylamine under controlled conditions to yield the desired amide product. The compound's structure features a hydroxyl group adjacent to a carboxamide, which is critical for its biological activity.

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.19 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Mechanism

In one notable study, this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with observed morphological changes indicative of apoptosis. The compound was found to activate caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of MMPs

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Signaling Pathways : The compound modulates pathways related to cell survival and apoptosis.
  • Enzyme Interaction : It binds to active sites on enzymes like MMPs, inhibiting their activity and thus affecting processes like tumor invasion.
  • Reactive Oxygen Species (ROS) : It may influence ROS levels within cells, contributing to oxidative stress that can lead to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Hydroxycyclohexanecarboxamide
Reactant of Route 2
cis-2-Hydroxycyclohexanecarboxamide

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